molecular formula C18H15F3N4O4 B5474558 2,2,2-trifluoro-N-{3-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide

2,2,2-trifluoro-N-{3-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide

Cat. No.: B5474558
M. Wt: 408.3 g/mol
InChI Key: NHUNYUOLHMGWMQ-KSEXSDGBSA-N
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Description

The compound is a derivative of acetamide. Acetamides are organic compounds that contain a carbonyl group (C=O) linked to nitrogen (N). They are derived from acetic acid (CH3COOH) where an amine group (-NH2) replaces the -OH group .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Acetamides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its functional groups. Without specific information on the compound , it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and other properties. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The future directions for research into a specific compound depend on its potential applications. This could include medical research if the compound has therapeutic properties, or materials science if the compound has unique physical properties .

Properties

IUPAC Name

4-methyl-3-nitro-N-[(Z)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4/c1-10-6-7-13(9-15(10)25(28)29)16(26)24-23-11(2)12-4-3-5-14(8-12)22-17(27)18(19,20)21/h3-9H,1-2H3,(H,22,27)(H,24,26)/b23-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUNYUOLHMGWMQ-KSEXSDGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)NC(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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